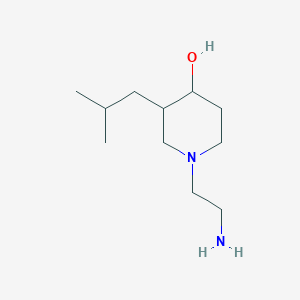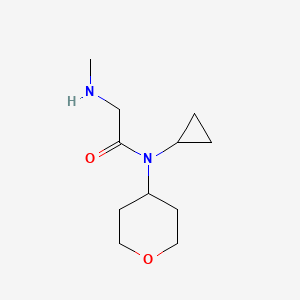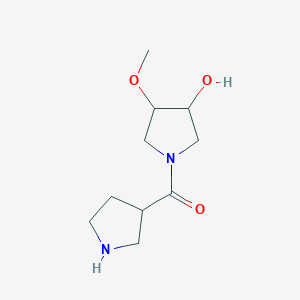
6-Oxo-5,6-dihydropyridazine-3-carboxylic acid
Overview
Description
6-Oxo-5,6-dihydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C5H4N2O3 and a molecular weight of 140.1 g/mol It belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing two nitrogen atoms in the ring structure
Mechanism of Action
Target of Action
The primary target of 6-Oxo-5,6-dihydropyridazine-3-carboxylic acid is the JNK2 . JNK2 is a protein kinase that plays a crucial role in cellular processes such as inflammation, apoptosis, and cellular differentiation .
Mode of Action
This compound interacts with its target, JNK2, and inhibits its activity . This inhibition results in a decrease in the release of pro-inflammatory cytokines such as TNF-α and IL-6 .
Biochemical Pathways
The compound affects the NF-κB/MAPK pathway . This pathway is involved in the regulation of immune responses, inflammation, and cell survival. By inhibiting JNK2, the compound disrupts the NF-κB/MAPK pathway, leading to a decrease in the production of pro-inflammatory cytokines .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the release of pro-inflammatory cytokines such as TNF-α and IL-6 . This can lead to a reduction in inflammation and potentially provide therapeutic benefits in conditions characterized by excessive inflammation .
Biochemical Analysis
Biochemical Properties
6-Oxo-5,6-dihydropyridazine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of xanthine oxidase, an enzyme involved in purine metabolism . The interaction between this compound and xanthine oxidase involves hydrogen bonding and hydrophobic interactions, which inhibit the enzyme’s activity and reduce the production of uric acid . This property makes it a potential candidate for the treatment of hyperuricemia and related conditions.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibitory effect on xanthine oxidase can lead to reduced oxidative stress in cells, as the enzyme is involved in the production of reactive oxygen species . Additionally, this compound may modulate the expression of genes involved in purine metabolism, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. As mentioned earlier, it inhibits xanthine oxidase by forming hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site . This inhibition prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing uric acid levels in the body. Additionally, this compound may interact with other enzymes and proteins involved in purine metabolism, further modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of xanthine oxidase and reduced oxidative stress in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase and reduces uric acid levels without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to purine metabolism. It interacts with enzymes such as xanthine oxidase and other proteins involved in the breakdown and synthesis of purines . The compound’s inhibitory effect on xanthine oxidase alters the metabolic flux, leading to reduced production of uric acid and other metabolites . This modulation of metabolic pathways can have significant implications for conditions related to purine metabolism, such as gout and hyperuricemia.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization within specific tissues and cells can affect its activity and function. Studies have shown that this compound accumulates in tissues with high xanthine oxidase activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, its interaction with xanthine oxidase suggests that it may localize to the cytoplasm, where the enzyme is predominantly found . This subcellular localization is essential for the compound’s inhibitory effect on xanthine oxidase and its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-5,6-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable dihydropyridazine derivative with oxidizing agents such as trichloroisocyanuric acid in an organic solvent like chloroform. The reaction mixture is then stirred at reflux for several hours, followed by the addition of ice-water to quench the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. The choice of reagents, solvents, and reaction conditions is carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-5,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as trichloroisocyanuric acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
6-Oxo-5,6-dihydropyridazine-3-carboxylic acid has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxylic acid
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate
Properties
IUPAC Name |
3-oxo-4H-pyridazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1H,2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPMJTHROHPNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N=NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone](/img/structure/B1491263.png)
![2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1491265.png)
![3-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1491266.png)
![2-Oxa-7-azaspiro[3.5]nonan-7-amine](/img/structure/B1491269.png)

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1491272.png)







![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491286.png)
